molecular formula C10H6ClN3O B13028366 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile

Cat. No.: B13028366
M. Wt: 219.63 g/mol
InChI Key: RMIKWOPNGRFGEG-UHFFFAOYSA-N
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Description

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile is a heterocyclic compound that belongs to the naphthyridine family Naphthyridines are known for their diverse biological activities and are widely used in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile typically involves the reaction of 5-chloro-3-methoxy-1,6-naphthyridine with a suitable nitrile source under specific conditions. One common method involves the use of cyanogen bromide in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature, yielding the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The chloro group in the compound can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products Formed

Scientific Research Applications

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or interfere with DNA replication, leading to its antimicrobial or anticancer effects. The exact molecular pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 5-Chloro-1,6-naphthyridine-2-carbonitrile
  • 3-Methoxy-1,6-naphthyridine-2-carbonitrile
  • 5-Chloro-3-methoxy-1,8-naphthyridine-2-carbonitrile

Uniqueness

5-Chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile is unique due to the presence of both chloro and methoxy groups on the naphthyridine ring, which can significantly influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct profile that can be advantageous in various applications .

Properties

Molecular Formula

C10H6ClN3O

Molecular Weight

219.63 g/mol

IUPAC Name

5-chloro-3-methoxy-1,6-naphthyridine-2-carbonitrile

InChI

InChI=1S/C10H6ClN3O/c1-15-9-4-6-7(14-8(9)5-12)2-3-13-10(6)11/h2-4H,1H3

InChI Key

RMIKWOPNGRFGEG-UHFFFAOYSA-N

Canonical SMILES

COC1=C(N=C2C=CN=C(C2=C1)Cl)C#N

Origin of Product

United States

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